

# A Technical Guide to the Nomenclature and Classification of Antimonate Compounds

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## Compound of Interest

Compound Name: Antimonate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature and classification of **antimonate** compounds. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science, offering a clear and structured understanding of these complex inorganic compounds.

## Introduction to Antimonate Compounds

**Antimonate** compounds are a class of inorganic substances containing antimony in its +5 oxidation state, typically bound to oxygen. These compounds are derivatives of the hypothetical antimonic acid ( $\text{H}_3\text{SbO}_4$ ) and are often found as complex oxides with one or more metallic elements.<sup>[1]</sup> The fundamental building block of most **antimonate** structures is the  $\text{SbO}_6$  octahedron. The arrangement and connectivity of these octahedra give rise to a wide variety of structures and properties, making their systematic classification and precise nomenclature crucial for scientific communication and research.

## Nomenclature of Antimonate Compounds

The nomenclature of **antimonate** compounds follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). The systematic naming provides an unambiguous way to describe the chemical composition and structure of these compounds.

## General IUPAC Rules

According to IUPAC recommendations, anions containing antimony in the +5 oxidation state are given the suffix "**-antimonate(V)**".<sup>[1]</sup> The charge of the anion is indicated in parentheses with the number followed by the sign. For example, the  $\text{Sb}(\text{OH})_6^-$  ion is named hexahydroxido**antimonate(V)** or hexahydroxido**antimonate(1-)**.<sup>[1]</sup>

When naming a salt, the cation's name is followed by the anion's name. For instance,  $\text{NaSb}(\text{OH})_6$  is named sodium hexahydroxido**antimonate(V)**.

## Naming of Oxoanions

Simple and condensed oxoanions of antimony are named systematically based on the number of antimony and oxygen atoms. Prefixes such as "meta-", "ortho-", and "pyro-" have been used historically but are now often replaced by more descriptive IUPAC names.

- **Orthoantimonates**: Traditionally refer to compounds containing the isolated  $[\text{SbO}_4]^{3-}$  anion. The systematic IUPAC name for this anion is tetraoxido**antimonate(3-)**.
- **Pyroantimonates**: Contain the  $[\text{Sb}_2\text{O}_7]^{4-}$  anion, formed by the condensation of two  $[\text{SbO}_4]^{3-}$  tetrahedra sharing a corner. The systematic name is heptaoxido-di**antimonate(4-)**.
- **Metaantimonates**: Often refer to compounds with the empirical formula  $[\text{SbO}_3]^-$ . These typically consist of extended chains or rings of corner-sharing  $\text{SbO}_4$  tetrahedra or, more commonly,  $\text{SbO}_6$  octahedra. For example,  $\text{NaSbO}_3$  has the ilmenite structure with  $\text{SbO}_6$  octahedra.<sup>[1]</sup> The systematic name for the  $[\text{SbO}_3]^-$  anion is trioxido**antimonate(1-)**.

For more complex polyanions, the IUPAC nomenclature for inorganic chains and rings is employed, which specifies the connectivity and repeating units.

## Classification of Antimonate Compounds

**Antimonate** compounds can be classified based on several criteria, including their mineralogical origin, the nature of the cation, and, most systematically, the structural arrangement of the **antimonate** anions.

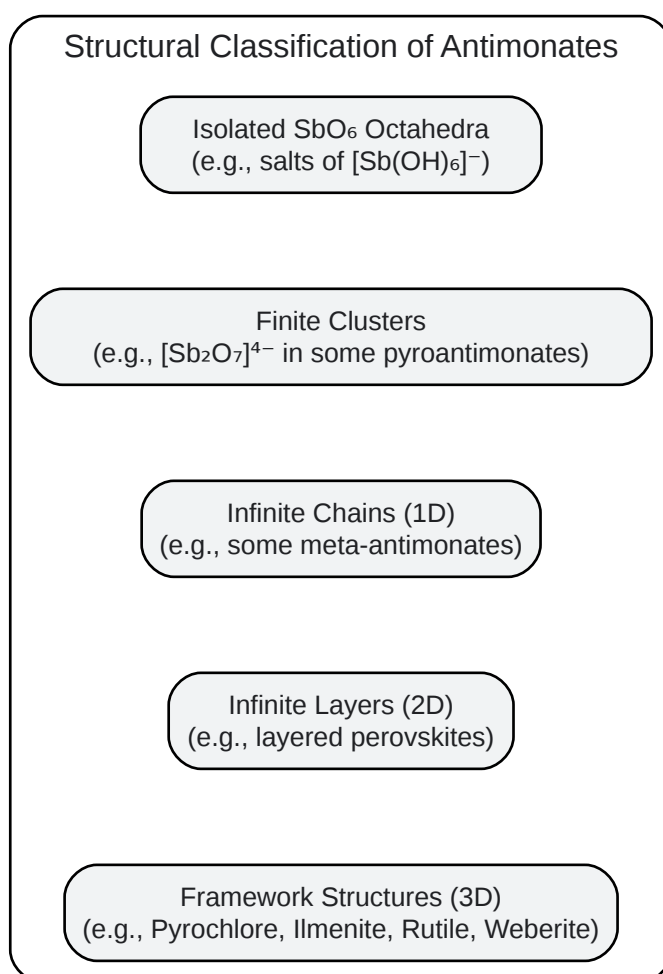
## Mineralogical Classification

Antimony-containing minerals are broadly classified into sulfides and oxides. **Antimonate** minerals fall under the oxide class. These are often categorized based on their associated

cations and crystal structures. For instance, the pyrochlore supergroup includes a wide range of complex **antimonate** minerals.

## Structural Classification Based on Anion Connectivity

A more fundamental classification is based on the connectivity of the  $\text{SbO}_6$  octahedra, which are the common building units of **antimonate** structures. This classification provides insight into the dimensionality and potential properties of the compounds.



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Caption: A classification scheme for **antimonate** compounds based on the connectivity of  $\text{SbO}_6$  octahedra.

## Classification by Crystal Structure Type

Many **antimonate** compounds adopt well-known crystal structures. This classification is particularly useful for materials scientists.

- **Pyrochlore Structure ( $A_2B_2O_7$ )**: A large and diverse family of compounds where A can be a variety of cations and B is antimony. Lead **antimonate** ( $Pb_2Sb_2O_7$ ), known as Naples yellow, is a classic example.[\[1\]](#)
- **Ilmenite Structure ( $ABO_3$ )**: Sodium **antimonate** ( $NaSbO_3$ ) adopts this structure, which consists of a hexagonal close-packed array of oxygen atoms with  $Na^+$  and  $Sb^{5+}$  ions occupying octahedral sites.[\[1\]](#)
- **Rutile Structure ( $ABO_4$ )**: In this structure, there is a random distribution of the A and B cations.  $AlSbO_4$  and  $FeSbO_4$  are examples of **antimonates** with the rutile structure.[\[1\]](#)
- **Trirutile Structure ( $AB_2O_6$ )**: This is a superstructure of the rutile type, where two different cations are ordered in the lattice, as seen in  $MgSb_2O_6$ .[\[1\]](#)
- **Weberite Structure ( $A_2B_2O_7$ )**: Calcium **antimonate** ( $Ca_2Sb_2O_7$ ) crystallizes in this structure type.[\[1\]](#)

## Data Presentation: Physicochemical and Crystallographic Properties

The following tables summarize key quantitative data for a selection of **antimonate** compounds, categorized by their crystal structure.

Table 1: Physicochemical Properties of Selected **Antimonate** Compounds

Compound	Formula	Molar Mass ( g/mol )	Crystal System	Density (g/cm <sup>3</sup> )	Melting Point (°C)
Sodium Antimonate	NaSbO <sub>3</sub>	192.74	Trigonal	4.56	>1000
Lead Antimonate	Pb <sub>2</sub> Sb <sub>2</sub> O <sub>7</sub>	793.97	Cubic	6.6	~1750
Calcium Antimonate	Ca <sub>2</sub> Sb <sub>2</sub> O <sub>7</sub>	423.67	Orthorhombic	4.88	>1400
Magnesium Antimonate	MgSb <sub>2</sub> O <sub>6</sub>	313.82	Tetragonal	5.29	>1300
Aluminum Antimonate	AlSbO <sub>4</sub>	213.73	Tetragonal	5.43	-
Iron(III) Antimonate	FeSbO <sub>4</sub>	242.60	Tetragonal	5.63	-

Table 2: Crystallographic Data for Selected **Antimonate** Compounds

Compound	Crystal Structure	Space Group	a (Å)	b (Å)	c (Å)	$\alpha$ (°)	$\beta$ (°)	$\gamma$ (°)
NaSbO <sub>3</sub>	Ilmenite	R-3	5.293	5.293	15.94	90	90	120
Pb <sub>2</sub> Sb <sub>2</sub> O <sub>7</sub>	Pyrochlore	Fd-3m	10.37	10.37	10.37	90	90	90
Ca <sub>2</sub> Sb <sub>2</sub> O <sub>7</sub>	Weberite	Imm2	7.31	10.34	7.47	90	90	90
MgSb <sub>2</sub> O <sub>6</sub>	Trirutile	P4 <sub>2</sub> /mn	4.63	4.63	9.21	90	90	90
AlSbO <sub>4</sub>	Rutile	P4 <sub>2</sub> /mn	4.31	4.31	2.91	90	90	90
FeSbO <sub>4</sub>	Rutile	P4 <sub>2</sub> /mn	4.63	4.63	3.07	90	90	90

## Experimental Protocols

The synthesis and characterization of **antimonate** compounds are fundamental to understanding their properties and developing new materials. Below are detailed methodologies for key experiments.

### Solid-State Synthesis of Sodium Antimonate (NaSbO<sub>3</sub>)

This protocol describes a typical high-temperature solid-state reaction for the synthesis of polycrystalline sodium **antimonate**.

Materials:

- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>), high purity (99.9% or better)
- Antimony(III) oxide (Sb<sub>2</sub>O<sub>3</sub>), high purity (99.9% or better)
- Agate mortar and pestle

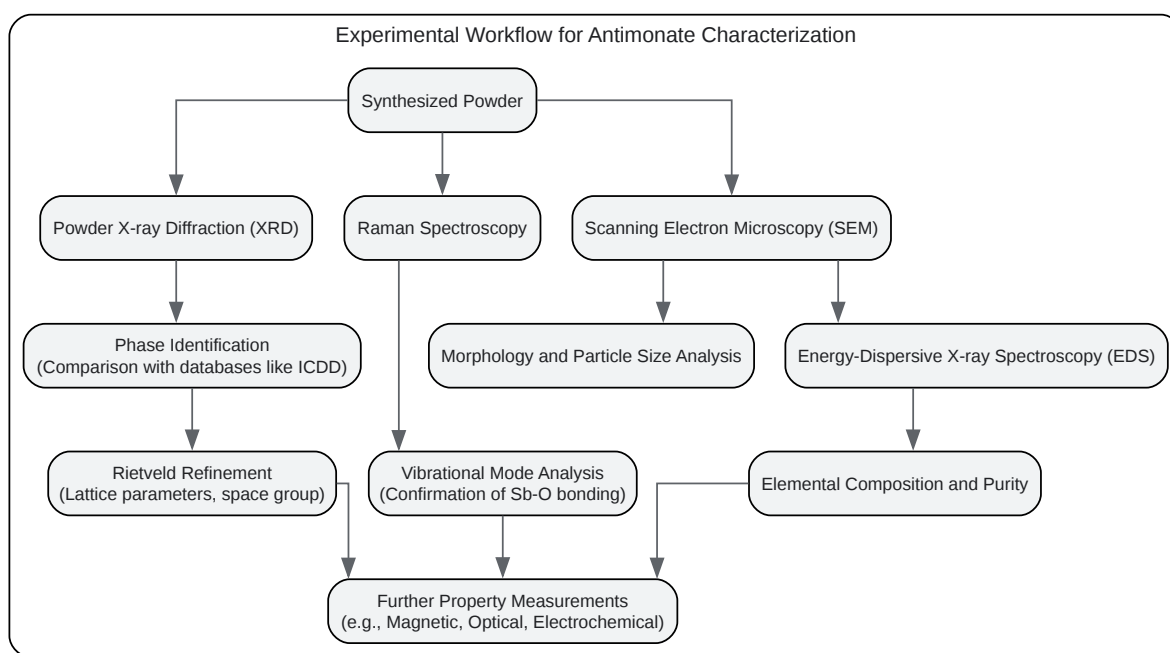
- Alumina crucible
- High-temperature tube furnace

#### Procedure:

- **Stoichiometric Weighing:** Accurately weigh stoichiometric amounts of  $\text{Na}_2\text{CO}_3$  and  $\text{Sb}_2\text{O}_3$  in a 1:1 molar ratio.
- **Homogenization:** Thoroughly grind the powders together in an agate mortar for at least 30 minutes to ensure intimate mixing.
- **Calcination:** Transfer the homogenized powder to an alumina crucible and place it in the center of a tube furnace.
- **Heating Profile:**
  - Ramp the temperature to 600 °C at a rate of 5 °C/min and hold for 4 hours to allow for initial reaction and decomposition of the carbonate.
  - Increase the temperature to 900 °C at a rate of 5 °C/min and hold for 12 hours.
  - Cool the furnace slowly to room temperature.
- **Intermediate Grinding:** Remove the sample, grind it again in the agate mortar to improve homogeneity, and press it into a pellet.
- **Final Sintering:** Place the pellet back into the furnace and heat to 1000 °C at a rate of 5 °C/min and hold for 24 hours.
- **Cooling:** Cool the furnace to room temperature. The resulting product is a white, polycrystalline powder of  $\text{NaSbO}_3$ .

## Characterization Workflow

A typical workflow for the characterization of a newly synthesized **antimonate** compound involves several analytical techniques to determine its structure, purity, and properties.



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Caption: A standard experimental workflow for the characterization of synthesized **antimonate** compounds.

#### 5.2.1. Powder X-ray Diffraction (XRD)

- **Purpose:** To identify the crystalline phases present in the sample and determine the crystal structure and lattice parameters.
- **Methodology:** A small amount of the powdered sample is placed on a sample holder. The sample is irradiated with monochromatic X-rays at various angles ( $2\theta$ ), and the diffraction pattern is recorded. The resulting diffractogram, a plot of intensity versus  $2\theta$ , is a fingerprint of the crystalline material.



- **Data Analysis:** The experimental pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD). For detailed structural analysis, Rietveld refinement of the powder diffraction data is performed.

#### 5.2.2. Raman Spectroscopy

- **Purpose:** To probe the vibrational modes of the Sb-O bonds and confirm the presence of SbO<sub>6</sub> octahedra. It is also sensitive to local structural distortions.
- **Methodology:** A laser beam is focused on the sample, and the inelastically scattered light is collected and analyzed. The energy difference between the incident and scattered light corresponds to the vibrational frequencies of the bonds in the material.
- **Data Analysis:** The positions and shapes of the Raman peaks provide information about the local coordination environment of the antimony atoms and can be used to distinguish between different **antimonate** phases.

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## References

- 1. fiveable.me [fiveable.me]
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